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Cat. No.: B2749348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the off-target profile of Sotorasib (AMG-
510), a first-in-class covalent inhibitor of KRAS G12C, with other alternatives. The focus is on

presenting experimental data regarding its selectivity, particularly concerning off-target cysteine

modifications, and comparing its biochemical profile with the alternative KRAS G12C inhibitor,

Adagrasib.

Executive Summary
Sotorasib is a highly selective covalent inhibitor of KRAS G12C. Its primary off-target effects

are not mediated by interactions with the kinome but rather by the covalent modification of

cysteine residues on a range of other proteins. This is a consequence of its reactive acrylamide

warhead, which, while essential for its on-target activity, can also bind to other accessible

cysteines in the proteome. Proteomic studies have identified over 300 potential off-target

proteins. Notably, the modification of key cellular proteins such as KEAP1 and ALDOA has

been functionally validated. Understanding this off-target profile is crucial for predicting

potential toxicities and for the development of next-generation KRAS G12C inhibitors with

improved selectivity.
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The following table summarizes the biochemical potency and selectivity of Sotorasib and

Adagrasib against KRAS G12C and other RAS isoforms.

Compound Target IC50 (nM)
Selectivity vs.
WT KRAS

Notes

Sotorasib (AMG-

510)
KRAS G12C ~1-10 >1,000-fold

Potently inhibits

NRAS G12C and

HRAS G12C.

Adagrasib

(MRTX849)
KRAS G12C ~10 Highly selective

Lower activity

against other

RAS isoforms

compared to

Sotorasib.

Off-Target Cysteine Reactivity
Direct quantification of binding affinity (e.g., IC50) for irreversible covalent inhibitors is less

common. Instead, proteomic approaches are used to identify and quantify the extent of

covalent modification of off-target proteins.

Inhibitor

Number of
Identified Off-
Target Cysteine
Sites

Key Validated Off-
Targets

Experimental
System

Sotorasib (AMG-510) >300
KEAP1 (Cys288),

ALDOA (Cys339)

H358 Lung Cancer

Cells

Adagrasib (MRTX849)

Data not publicly

available in similar

detail

KEAP1 Preclinical models

Key Off-Target Analysis: Sotorasib
KEAP1: Modulator of Oxidative Stress Response

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2749348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sotorasib has been shown to covalently modify cysteine 288 (Cys288) of the Kelch-like ECH-

associated protein 1 (KEAP1).[1] This modification impairs KEAP1's function as a negative

regulator of the transcription factor NRF2.[1][2] Consequently, NRF2 accumulates in the

nucleus and activates the expression of antioxidant response genes. This off-target activity is

independent of the cell's KRAS G12C mutational status.[1] The clinical implications of this are

complex, as both loss-of-function mutations in KEAP1 and activation of NRF2 are associated

with cancer progression and therapy resistance.[1][3] However, NRF2 activation can also

contribute to anti-cancer immunity, a positive clinical effect.[2]

ALDOA: A Key Glycolytic Enzyme
Sotorasib also covalently modifies cysteine 339 of Aldolase A (ALDOA), a critical enzyme in the

glycolysis pathway. This modification has been shown to inhibit ALDOA's enzymatic activity.

Given that many cancer cells rely on glycolysis for energy production (the Warburg effect), this

off-target interaction could potentially contribute to the anti-tumor effects of Sotorasib, but

further investigation is needed to understand its full impact.

Experimental Protocols
The identification of covalent off-targets for drugs like Sotorasib relies heavily on advanced

mass spectrometry-based chemical proteomics techniques.

Protocol: Off-Target Profiling of Covalent Inhibitors
using Mass Spectrometry
Objective: To identify and quantify the proteins and specific cysteine residues that are

covalently modified by an inhibitor in a complex biological sample (e.g., cell lysate or tissue).

Materials:

KRAS G12C mutant cell lines (e.g., H358)

Covalent inhibitor (e.g., Sotorasib)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Dithiothreitol (DTT) and iodoacetamide (IAM) for disulfide bond reduction and alkylation
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Trypsin for protein digestion

Liquid chromatography-mass spectrometry (LC-MS/MS) system

Data analysis software for proteomic data (e.g., MaxQuant, Proteome Discoverer)

Procedure:

Cell Treatment: Treat KRAS G12C mutant cells with the covalent inhibitor at a specific

concentration and for a defined period. A vehicle-treated control is run in parallel.

Cell Lysis: Harvest and lyse the cells to extract total protein.

Protein Digestion: Reduce and alkylate the protein extracts, followed by digestion with

trypsin to generate peptides.

LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution LC-MS/MS

system. The system is set to acquire data in a data-dependent manner, where the most

abundant peptides are selected for fragmentation and analysis.

Data Analysis:

Search the raw MS data against a protein database to identify peptides and proteins.

Specifically search for peptides containing the covalent modification of interest (the mass

of the inhibitor's warhead).

Quantify the abundance of the modified peptides relative to their unmodified counterparts

across the treated and control samples.

Proteins with a significant increase in the modified peptide in the treated sample are

considered potential off-targets.
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Experimental Workflow for Covalent Off-Target Profiling
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Caption: Workflow for identifying covalent off-targets.
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Sotorasib Off-Target Effect on the KEAP1-NRF2 Pathway
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Caption: Sotorasib's modification of KEAP1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2749348#amg-51-off-target-kinase-profiling-and-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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